5-Nitroisophthalaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitrobenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXACCCLYSOFTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539582 | |
| Record name | 5-Nitrobenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36308-36-8 | |
| Record name | 5-Nitrobenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 5 Nitroisophthalaldehyde and Its Functionalized Analogues
Established and Novel Routes to 5-Nitroisophthalaldehyde
The production of this compound relies on fundamental organic transformations, primarily electrophilic aromatic substitution and oxidation. These methods are continually refined to improve yield, selectivity, and environmental sustainability.
Regioselective Nitration of Isophthalaldehyde (B49619) Precursors
The direct nitration of isophthalaldehyde is a primary route to this compound. This reaction is an example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The two aldehyde groups on the isophthalaldehyde ring are meta-directing and deactivating. Consequently, the incoming nitro group is directed to the C-5 position, which is meta to both existing substituents.
A common and traditional method for this transformation involves the use of a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion. The reaction is generally performed at controlled, low temperatures to manage the exothermic nature of the reaction and prevent over-nitration or side reactions. researchgate.net
Modern approaches to aromatic nitration focus on improving regioselectivity and employing milder, more environmentally benign conditions. researchgate.net For instance, methods using solid acid catalysts or alternative nitrating agents have been explored to reduce the use of corrosive mixed acids and minimize waste production. mdpi.comnih.gov
Table 1: Comparison of Nitration Methods
| Method | Nitrating Agent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Low Temperature | Well-established, effective for deactivated rings | Highly corrosive, significant acid waste |
| Zeolite Catalysis | Conc. HNO₃ / Zeolite | 70-90°C | Catalyst can be recycled, improved selectivity in some cases mdpi.com | Requires elevated temperatures |
Oxidative Transformations for this compound Production
An alternative and widely used strategy for synthesizing this compound involves the oxidation of a suitable precursor, most commonly 5-nitro-m-xylene. In this approach, the nitro group is introduced to the m-xylene ring first, followed by the simultaneous oxidation of the two methyl groups to aldehydes.
This transformation can be achieved using strong oxidizing agents. Common reagents for this type of benzylic oxidation include:
Potassium permanganate (KMnO₄): A powerful and cost-effective oxidant, often used under basic or neutral conditions, followed by acidification.
Chromic acid (H₂CrO₄) or other Cr(VI) reagents: Highly effective but their use is limited due to the toxicity and environmental hazards associated with chromium waste.
Ceric ammonium nitrate (CAN): A versatile oxidant that can be used for the oxidation of methyl groups on aromatic rings.
The key advantage of this route is that the nitration of m-xylene is a well-controlled reaction, and the subsequent oxidation of the methyl groups is a high-yielding process, often providing a cleaner route to the final product compared to the direct nitration of the less reactive isophthalaldehyde.
Synthesis of Hydroxylated and Halogenated this compound Derivatives
The functionalization of the this compound scaffold, particularly with hydroxyl and halogen groups, significantly expands its utility in the synthesis of more complex molecules. These derivatives are often accessed through multi-step synthetic sequences starting from readily available aromatic carboxylic acids.
Multi-Step Conversions from Aromatic Carboxylic Acid Precursors
A robust method for preparing functionalized analogues, such as 2-hydroxy-5-nitroisophthalaldehyde, begins with the nitration of a corresponding carboxylic acid precursor like isophthalic acid. researchgate.net A typical synthetic pathway involves several key steps:
Nitration: Isophthalic acid is nitrated using a mixture of nitric and sulfuric acid to produce 5-nitroisophthalic acid. researchgate.net
Reduction: The carboxylic acid groups are selectively reduced to alcohols using a reducing agent like sodium borohydride in the presence of a catalyst, or by conversion to an ester followed by reduction with lithium aluminum hydride.
Oxidation: The resulting diol is then carefully oxidized back to the dialdehyde (B1249045). This can be achieved with reagents like pyridinium chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidation to avoid over-oxidation to the carboxylic acid.
Functionalization (Hydroxylation): To introduce a hydroxyl group, a precursor like 5-nitrosalicylaldehyde can be synthesized and then further functionalized. For example, 2-hydroxy-5-nitrobenzaldehyde can be converted to 2-hydroxy-5-nitroisophthalaldehyde through reactions involving acetylation and subsequent hydrolysis. researchgate.net
Directed Functionalization Strategies for this compound Analogues
Advanced synthetic strategies allow for the direct functionalization of the this compound core through C-H activation. These methods often employ a transient directing group to achieve high regioselectivity.
In this approach, one of the aldehyde groups of this compound reacts reversibly with a chiral amine or another directing agent to form an imine in situ. This transient imine then coordinates to a transition metal catalyst (e.g., palladium or iridium), directing the functionalization (such as halogenation or amidation) to a specific ortho C-H bond on the aromatic ring. researchgate.net
This strategy offers several advantages:
High Regioselectivity: The directing group ensures that the functional group is installed at a predictable position.
Atom Economy: It avoids the need for pre-functionalized substrates, reducing the number of synthetic steps.
Versatility: A wide range of functional groups can be introduced by changing the reaction partner. researchgate.net
This method represents a powerful tool for creating a library of halogenated or otherwise functionalized this compound analogues for various applications.
Fabrication of Advanced Molecular Architectures Incorporating this compound Moieties
This compound is a valuable building block for constructing larger, well-defined molecular structures due to its rigid backbone and two reactive aldehyde functionalities. frontiersin.org These aldehyde groups are ideal for forming imine bonds through condensation reactions with primary amines.
This reactivity is extensively utilized in the synthesis of:
Schiff Base Ligands and Macrocycles: The reaction of this compound with various diamines leads to the formation of Schiff base ligands. nih.gov When a diamine is used in a 1:1 stoichiometry, it can lead to the formation of polymers. However, under high-dilution conditions, condensation with specific diamines can yield macrocyclic structures. longdom.org These macrocycles and their metal complexes are investigated for applications in catalysis and sensing. mdpi.comajol.info
Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with ordered structures. mdpi.comnih.gov this compound can serve as a linker molecule in the synthesis of COFs. By reacting it with planar multi-amine monomers, such as triphenylene-based amines, extended two-dimensional or three-dimensional porous networks are formed. researchgate.netnih.gov The nitro group within the COF pores can impart specific properties, such as altering the electronic environment or serving as a site for post-synthetic modification. researchgate.net
Table 2: Applications of this compound as a Building Block
| Molecular Architecture | Key Reaction | Monomer Partners | Resulting Properties |
|---|---|---|---|
| Schiff Base Macrocycles | Imine Condensation | Aliphatic or aromatic diamines longdom.org | Defined cavity size, metal coordination sites |
| Covalent Organic Frameworks (COFs) | Imine Condensation | Planar triamines (e.g., 1,3,5-tris(4-aminophenyl)benzene) | High porosity, permanent stability, tunable electronic properties nih.gov |
Derivatization to Hydroxymethyl-Substituted Analogues of this compound
A key synthetic transformation of this compound involves the reduction of its two aldehyde groups to form the corresponding diol, 5-nitro-1,3-benzenedimethanol. This derivatization converts the reactive aldehyde functionalities into more stable hydroxymethyl groups, which can serve as precursors for other functional materials like polyesters and polyurethanes. nih.govscholaris.ca
The reduction is a standard organic transformation typically achieved using a mild reducing agent to avoid the reduction of the nitro group. Sodium borohydride (NaBH₄) is a common and effective reagent for this purpose, selectively reducing aldehydes in the presence of less reactive functional groups.
The general reaction is as follows:
Reactants: this compound, Sodium Borohydride (NaBH₄)
Solvent: Typically an alcohol, such as methanol or ethanol.
Product: 5-nitro-1,3-benzenedimethanol
This diol is a stable, crystalline solid and serves as a valuable intermediate. The hydroxymethyl groups can be further functionalized, for example, through esterification or etherification, to build more complex molecules.
Table 2: Properties of 5-nitro-1,3-benzenedimethanol
| Property | Value |
| IUPAC Name | [3-(hydroxymethyl)-5-nitrophenyl]methanol |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | Solid |
| Key Functional Groups | Two primary alcohols (-CH₂OH), One nitro group (-NO₂) |
Imine Condensation Chemistry for this compound-Based Organic Cages
Porous organic cages (POCs) are discrete, three-dimensional molecules with intrinsic cavities, synthesized through reversible reactions that allow for "error-checking" and the formation of thermodynamically stable products. liverpool.ac.uknih.gov Imine condensation, the reaction between an aldehyde and a primary amine, is a cornerstone of the dynamic covalent chemistry used to construct these cages. nih.gov
This compound, with its two aldehyde groups, is an ideal building block for forming POCs when reacted with multitopic amines. For instance, a [2+3] condensation reaction between two molecules of a triamine and three molecules of a dialdehyde can form a trigonal prismatic cage. By reacting this compound with various diamines, a range of cage structures with different topologies can be synthesized.
Table 3: Potential Organic Cage Topologies from this compound
| Amine Building Block (stoichiometry) | Aldehyde Building Block (stoichiometry) | Resulting Cage Topology |
| Tris(2-aminoethyl)amine (2) | This compound (3) | [2+3] Imine Cage |
| 1,3,5-Triformylbenzene (4) | Diamine (e.g., Ethylenediamine) (6) | [4+6] Imine Cage |
| (1R,2R)-1,2-Diaminocyclohexane (6) | 1,3,5-Triformylbenzene (4) | Chiral [4+6] Imine Cage |
The presence of the nitro group on the cage framework is expected to influence the electronic properties of the cavity and the cage's solubility and stability.
Post-Condensation Modifications: Oxidative Pathways to Amide Cages
While imine-based organic cages are readily synthesized, the reversibility of the imine bond can lead to instability in certain chemical environments, particularly in the presence of water or acid. A powerful strategy to enhance the robustness of these structures is the post-synthetic modification of the imine linkages into more stable amide bonds.
The general process involves:
Formation of the Imine Cage: Synthesis of the desired imine cage via condensation of this compound and a suitable amine.
Oxidation: Treatment of the isolated imine cage with an oxidizing agent under Pinnick conditions.
Table 4: Typical Conditions for Pinnick Oxidation of Imine Cages
| Reagent | Role |
| Sodium Chlorite (NaClO₂) | Oxidizing Agent |
| 2-Methyl-2-butene | Chlorine Scavenger |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | Buffer |
| Solvent | e.g., Tetrahydrofuran/Water |
This methodology allows for the creation of robust, permanently porous molecular containers that would be difficult to synthesize directly through amide bond formation, which typically lacks the reversibility needed for efficient self-assembly.
Strategic Integration of Supramolecular Recognition Motifs
The design of synthetic macrocycles and cages for molecular recognition is a central theme in supramolecular chemistry. beilstein-journals.orgnih.govrsc.orgfrontiersin.org Derivatives of this compound are well-suited for this purpose, as they can be designed to incorporate various recognition motifs that enable selective host-guest interactions.
The key features of a this compound-based cage that contribute to its molecular recognition capabilities include:
The Cage Cavity: The size and shape of the internal cavity provide a primary mechanism for size- and shape-selective binding of guest molecules.
The Nitro Group: The electron-deficient nitro group can participate in electrostatic interactions, such as dipole-dipole or anion-π interactions, with suitable guest molecules. This makes the cage potentially selective for electron-rich guests or anions.
The Aromatic Panels: The benzene (B151609) rings of the this compound units provide sites for π-π stacking interactions with aromatic guests.
Functionality from the Amine: The amine building block used to construct the cage can introduce additional functional groups (e.g., hydroxyl, carboxyl, or chiral centers) that can act as hydrogen bond donors/acceptors or sites for chiral recognition. rsc.org
For example, a chiral cage synthesized from this compound and a chiral diamine could be used for the enantioselective recognition of small chiral molecules. The combination of the chiral environment within the cage and the electronic influence of the nitro groups could lead to highly specific binding events. These interactions can be studied using techniques such as NMR titration to determine binding affinities and elucidate the nature of the host-guest complex.
Table 5: Potential Supramolecular Interactions and Target Guests for this compound-Based Cages
| Recognition Motif | Type of Interaction | Potential Guest Molecules |
| Intrinsic Cage Cavity | Size/Shape Complementarity | Small alkanes, aromatics, fullerenes |
| Nitro Group | Electrostatic, Anion-π | Electron-rich aromatics, Halide anions |
| Aromatic Surfaces | π-π Stacking | Polycyclic aromatic hydrocarbons (PAHs) |
| Chiral Centers (from amine) | Chiral Recognition | Chiral alcohols, amino acids, pharmaceuticals |
By strategically choosing the amine component and controlling the cage assembly, it is possible to create tailored receptors for a wide variety of molecular guests, opening up applications in sensing, separation, and catalysis. nih.gov
Mechanistic Organic Chemistry and Reaction Kinetics of 5 Nitroisophthalaldehyde Transformations
Mechanistic Investigations of Anionic Copolymerization Involving 5-Nitroisophthalaldehyde
The anionic copolymerization of this compound with other monomers, such as isocyanates, can lead to the formation of copolymers with dynamic helical conformations. The mechanism of this polymerization is intricate, with the propagating anionic chain end capable of attacking the carbonyl carbons of the aldehyde groups. The presence of the electron-withdrawing nitro group significantly influences the electrophilicity of the aldehyde carbons, thereby affecting the rate of polymerization and the properties of the resulting polymer.
Special anionic polymerization techniques may be employed to achieve a living polymerization, which allows for precise control over the molecular weight and a narrow molecular weight distribution of the resulting copolymer. This controlled polymerization is crucial for the synthesis of well-defined block copolymers and other complex macromolecular architectures. The use of specific initiators and additives can stabilize the living chain end, preventing side reactions such as trimerization, which can be a competing pathway in isocyanate polymerization.
Detailed Elucidation of Functional Group Interconversion Mechanisms
The aldehyde groups of this compound are primary sites for a variety of functional group interconversions, including reduction, imine formation, and oxidation. The mechanisms of these transformations are heavily influenced by stereoelectronic effects and the reaction conditions.
The reduction of the aldehyde groups in this compound to the corresponding alcohols can be achieved using various reducing agents, such as sodium borohydride. Stereoelectronic effects play a crucial role in determining the reactivity and selectivity of this process. wikipedia.org A key stereoelectronic interaction involves the overlap between the π* orbital of the carbonyl group (the acceptor) and the σ orbital of the incoming hydride donor. wikipedia.org
The electron-withdrawing nitro group on the benzene (B151609) ring depletes the electron density of the aromatic system, which in turn increases the electrophilicity of the carbonyl carbons. wikipedia.org This makes the σ*(Ccarbonyl–Caryl(nitro)) orbital a better acceptor for the incoming nucleophile's electrons, thus enhancing the rate of reduction compared to analogous aldehydes with electron-donating substituents. wikipedia.org The relative orientation of the orbitals of the approaching hydride and the aldehyde's carbonyl group is critical for efficient orbital overlap and a lower activation energy for the reaction. wikipedia.org
The reaction of this compound with primary amines leads to the formation of imines through a condensation reaction. masterorganicchemistry.com This process is typically reversible and its kinetics and thermodynamics are highly dependent on the pH of the reaction medium. masterorganicchemistry.comyoutube.com The formation of imines generally proceeds through a multi-step mechanism involving the initial nucleophilic attack of the amine on the aldehyde's carbonyl carbon to form a carbinolamine intermediate. masterorganicchemistry.com This is followed by dehydration to yield the imine. masterorganicchemistry.com
The rate of imine formation often exhibits a maximum at a specific pH, typically around 4-5. masterorganicchemistry.comyoutube.com At low pH, most of the amine is protonated and thus non-nucleophilic, slowing the reaction. youtube.com At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. youtube.com The electron-withdrawing nitro group on the aromatic ring of this compound increases the electrophilicity of the carbonyl carbons, which can accelerate the initial nucleophilic attack by the amine.
The hydrolysis of the resulting imines back to this compound and the primary amine is the reverse reaction and is also catalyzed by acid. youtube.com The equilibrium position of the imine formation-hydrolysis reaction can be controlled by the removal of water, which drives the reaction towards the imine product.
| Reaction Parameter | Influence on Imine Formation with this compound |
| pH | Optimal rate typically observed around pH 4-5. masterorganicchemistry.comyoutube.com |
| Electron-withdrawing Nitro Group | Increases the electrophilicity of the carbonyl carbons, potentially increasing the rate of initial amine attack. |
| Water Concentration | Removal of water shifts the equilibrium towards imine formation. |
| Temperature | Increased temperature generally increases the rate of both formation and hydrolysis. |
The Pinnick oxidation is a highly efficient method for the oxidation of aldehydes to carboxylic acids using sodium chlorite (NaClO2) under mild acidic conditions. wikipedia.orgnrochemistry.com This reaction can be applied to this compound-derived imine cages, where the aldehyde functionalities are intended to be converted to carboxylic acids. The proposed mechanism for the Pinnick oxidation involves the formation of chlorous acid (HClO2) as the active oxidant in situ. wikipedia.org
The mechanism proceeds as follows:
Formation of Chlorous Acid: The reaction is initiated by the protonation of sodium chlorite to form chlorous acid. wikipedia.orgnrochemistry.com
Addition to the Aldehyde: The chlorous acid then adds to the aldehyde group of the this compound moiety within the imine cage. wikipedia.orgnrochemistry.com
Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, where the aldehyde hydrogen is transferred to an oxygen on the chlorine, and hypochlorous acid (HOCl) is eliminated. wikipedia.orgresearchgate.net This step forms the carboxylic acid.
Scavenging of Hypochlorous Acid: A scavenger, such as 2-methyl-2-butene, is often added to the reaction mixture to consume the hypochlorous acid byproduct, which can otherwise lead to undesired side reactions. nrochemistry.com
| Step in Pinnick Oxidation | Description |
| 1. Chlorous Acid Formation | Protonation of sodium chlorite to generate the active oxidant, HClO2. wikipedia.orgnrochemistry.com |
| 2. Nucleophilic Addition | Addition of chlorous acid to the carbonyl carbon of the aldehyde. wikipedia.orgnrochemistry.com |
| 3. Pericyclic Fragmentation | A concerted process that forms the carboxylic acid and eliminates hypochlorous acid. wikipedia.orgresearchgate.net |
| 4. HOCl Scavenging | Removal of the reactive hypochlorous acid byproduct by a scavenger. nrochemistry.com |
Dynamic Processes in this compound-Containing Polymer Systems: Depolymerization Pathways
Polymers synthesized from this compound, particularly through anionic polymerization, can exhibit dynamic properties, including the potential for depolymerization. This process is essentially the reverse of polymerization, where the polymer chain breaks down into its constituent monomers or smaller oligomeric units. The susceptibility of a polymer to depolymerization is related to its ceiling temperature (Tc). Above the ceiling temperature, depolymerization is thermodynamically favored over polymerization.
For polymers derived from this compound, the depolymerization process would likely be initiated at the chain ends, proceeding via a "back-biting" mechanism where the active end of a polymer chain attacks another point on the same chain, leading to the release of a monomer unit. The stability of the anionic chain end and the steric hindrance around the polymer backbone are key factors that influence the rate and extent of depolymerization. The presence of the bulky aromatic rings and the polar nitro groups in the polymer derived from this compound would play a significant role in its depolymerization behavior.
Exploration of this compound Reactivity in Orthogonal Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. Orthogonal click chemistry involves multiple click reactions that can proceed in the same reaction vessel without interfering with one another. nih.gov The functional groups present in this compound—two aldehyde groups and a nitro group—are not the typical functional groups used in the most common click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net
Frontiers in Materials Science: Applications of 5 Nitroisophthalaldehyde Derived Constructs
Engineering of Responsive Supramolecular Polymer Networks from 5-Nitroisophthalaldehyde
Supramolecular polymer networks are a class of materials held together by non-covalent and reversible interactions, which grant them unique properties such as self-healing and responsiveness to external stimuli. rsc.orgnih.gov The dialdehyde (B1249045) functionality of this compound makes it an exemplary candidate for constructing such networks through dynamic covalent chemistry. rsc.orgresearchgate.net Specifically, the reaction of its aldehyde groups with amines to form imine bonds provides a robust yet reversible linkage, which is central to the design of intelligent and adaptive polymeric materials. researchgate.net
Architecting Self-Healing and Remoldable Polymeric Materials
The creation of materials that can autonomously repair damage is a major goal in polymer science, aiming to extend material lifetime and improve sustainability. vub.be Self-healing materials are often based on the principle of reversible covalent bonds that can break and reform under specific conditions, such as the application of heat or a change in pH. core.ac.ukresearchgate.net
The dialdehyde nature of this compound allows it to act as a cross-linker in polymer networks. When reacted with multi-functional amine-terminated polymers, it can form a network held together by imine linkages. These imine bonds exist in a dynamic equilibrium, meaning they can reversibly break and reform. researchgate.net When the material is fractured, this dynamic nature allows the polymer chains to rearrange and re-bond across the damaged interface upon the application of a stimulus like mild heat, thereby healing the material and restoring its mechanical integrity. This same principle of dynamic bond exchange also makes the materials remoldable, as they can be reshaped and will set into a new stable form upon cooling.
Table 1: Dynamic Covalent Bonds for Self-Healing Polymers This table outlines common dynamic covalent chemistries applicable for self-healing materials, for which this compound-derived monomers could be suitable building blocks.
| Dynamic Bond Type | Trigger for Reversibility | Potential Role of this compound Derivative |
| Imine | Water, pH (acidic) | Acts as the dialdehyde component for network formation with amines. |
| Acylhydrazone | Water, pH | Can be formed by reacting a this compound-derived dihydrazide with other aldehydes/ketones. |
| Boronic Ester | Water, pH, diols | A derivative where aldehydes are converted to boronic acids could form reversible networks with polyols. |
Design Principles for Stimuli-Responsive Triggered Release Systems
Stimuli-responsive polymers are "smart" materials that undergo significant changes in their physical or chemical properties in response to external signals. rsc.orgnih.gov This capability is highly sought after for applications like targeted drug delivery, where a therapeutic agent can be released on-demand at a specific site. rsc.orgrsc.org Constructs derived from this compound can be engineered to respond to several stimuli.
pH-Responsive Systems: The imine bonds central to the networks described above are susceptible to hydrolysis under acidic conditions. This intrinsic pH sensitivity can be harnessed for triggered release. A drug or other active molecule could be encapsulated within a polymer network cross-linked by this compound-derived imine bonds. In a neutral pH environment, the network remains stable and the cargo is retained. Upon exposure to an acidic environment, the imine bonds break, leading to the disassembly of the network and the release of the encapsulated payload. rsc.org
Photo-Responsive Systems: The nitrobenzyl group is a well-known photolabile protecting group in organic synthesis. researchgate.net Upon irradiation with UV light, ortho-nitrobenzyl derivatives undergo a photochemical reaction that can trigger the cleavage of a covalent bond. dntb.gov.ua This principle can be integrated into polymer design. By using this compound as a precursor, it is possible to create photo-cleavable cross-linkers within a polymer network. Exposure to light would sever these links, degrading the material and releasing an entrapped substance in a highly controlled spatial and temporal manner. nih.govresearchgate.net
Formation of Single-Chain Polymeric Nanoparticles and Nanoporous Architectures
Single-chain polymeric nanoparticles (SCPNs) are formed by the intramolecular collapse and cross-linking of an individual polymer chain, creating discrete nanoparticles with sizes typically in the range of 5-20 nm. palmanslab.nlresearchgate.net These structures are being explored as mimics of natural enzymes and as sophisticated nanocarriers. nih.govtue.nl
The synthesis of SCPNs relies on incorporating reactive groups along a polymer backbone that can be induced to react with each other, forcing the chain to fold into a compact structure. nih.gov A monomer derived from this compound could be copolymerized into a linear polymer chain that also contains amine functionalities. Under dilute conditions that favor intramolecular reactions, the aldehyde groups would react with the amine groups on the same chain to form imine cross-links. This would trigger the collapse of the polymer into a well-defined nanoparticle. The inherent porosity of the folded structure, combined with the functionality of the nitro groups, would result in a nanoporous architecture with tunable chemical properties, suitable for applications in catalysis or molecular sensing. nih.gov
Porous Organic Cages and Their Manifestations in Porous Liquids and Glass Phases
Porous organic cages (POCs) are discrete molecules with an intrinsic, permanent cavity that can be accessed through "windows" in their structure. liverpool.ac.uknih.gov Unlike extended frameworks like MOFs or COFs, POCs are soluble in common solvents, which allows for solution-based processing. nih.gov The synthesis of POCs often utilizes dynamic covalent chemistry, such as imine condensation, to allow for "error correction" during assembly, leading to high yields of the desired cage structure. liverpool.ac.uk
Advanced Design of this compound-Based Porous Organic Cages
Recent research has focused on incorporating photoresponsive units into POCs to control guest uptake and release through external light stimuli. researchgate.netnih.gov this compound has been identified as a key starting material for the synthesis of azobenzene-derived aldehyde precursors for this purpose. The synthetic strategy involves the reductive coupling of the nitro group on this compound to form a diazene (azobenzene) bridge, creating larger, rigid ditopic or tetratopic aldehyde building blocks. liverpool.ac.ukhw.ac.uk
These complex aldehydes are then reacted with diamines through imine condensation to form photoresponsive POCs. nih.govhw.ac.uk Computational screening has been instrumental in predicting which cage topologies are most likely to form and exhibit photoisomerization. researchgate.netchemrxiv.org For example, a tetratopic azobenzene-containing aldehyde derived from this compound can be combined with a diamine to form a Tet³Di⁶ cage through a 12-fold imine condensation. nih.govhw.ac.uk
The azobenzene units within the cage structure can be switched from their stable trans isomer to a metastable cis isomer upon irradiation with UV light. This isomerization alters the shape and size of the cage's windows and internal cavity, which can modulate the cage's affinity for guest molecules. researchgate.net Studies have shown that these cages can achieve a photostationary state with a high percentage of the cis-isomer and exhibit long thermal half-lives, making them robust photoswitches. nih.govhw.ac.ukchemrxiv.org
Table 2: Properties of Photoresponsive Azobenzene-Derived Organic Cages This table summarizes the characteristics of porous organic cages synthesized using precursors derived from this compound.
| Cage Topology | Aldehyde Precursor | Amine Component | Key Property | Research Finding |
| Tri²Di³ | Ditopic azobenzene dialdehyde | Diamine | Photoisomerization | Undergoes photo-switching, demonstrating the principle of incorporating photoresponsive units. nih.govhw.ac.uk |
| Tet³Di⁶ | Tetratopic azobenzene tetraaldehyde | Diamine | High cis-isomer content | Achieves a photostationary state of up to 77% cis-isomer upon irradiation. nih.govhw.ac.uk |
| Tet³Di⁶ | Tetratopic azobenzene tetraaldehyde | Diamine | Thermal Stability | The metastable isomers show a long overall thermal half-life of 110 hours. nih.govchemrxiv.org |
Incorporation of this compound-Derived Cages into Novel Material States
The unique solubility of POCs allows them to be incorporated into novel material phases that are inaccessible to insoluble extended frameworks.
Porous Liquids: A porous liquid is a fluid that contains permanent, accessible porosity. osti.gov One approach to creating porous liquids is to dissolve a porous solid (like a POC) in a solvent whose molecules are too large to enter the pores of the solid, thus keeping the cavities empty and available. osti.gov The solubility of azobenzene-derived cages makes them ideal candidates for creating Type II porous liquids. liverpool.ac.uk Such photoresponsive porous liquids could have applications in gas separations or catalysis where the porosity could be tuned with light. cam.ac.uk Another strategy involves modifying the cage periphery with functionalities like ionic liquids to create a material that is intrinsically a liquid at or near room temperature (a Type I porous liquid). nih.govnih.govresearchgate.net
Porous Glass Phases: Under certain conditions, some POCs can be converted from a crystalline solid into a porous amorphous glass. This can be achieved by heating the cage to a molten state followed by rapid cooling, which prevents recrystallization. liverpool.ac.uk The resulting glass retains the intrinsic porosity of the individual cage molecules but has a disordered, liquid-like arrangement at the molecular level. Research is exploring the thermal conversion of cages, including those derived from this compound precursors, into such porous glass phases or even into extended covalent organic frameworks. liverpool.ac.uk These novel states of matter combine the processability of glasses with the functional porosity of molecular cages.
Contributions of this compound to Functional Material Development
This compound, a versatile aromatic dialdehyde, is emerging as a significant building block in the design and synthesis of advanced functional materials. Its unique molecular architecture, characterized by two reactive aldehyde groups and an electron-withdrawing nitro group on a central benzene (B151609) ring, provides a valuable platform for creating a diverse range of materials with tailored properties. Researchers have leveraged these features to develop novel Schiff bases, polymers, and macrocyclic compounds with applications spanning chemical sensing, antimicrobial activity, and beyond. The strategic placement of the functional groups allows for the construction of complex and highly organized molecular structures, paving the way for the next generation of smart materials.
The aldehyde functionalities of this compound readily undergo condensation reactions with primary amines to form Schiff bases, which are known for their wide array of biological activities and coordination chemistry. nih.govedgccjournal.org The presence of the nitro group can further enhance the biological efficacy of these Schiff base derivatives. Studies on analogous nitrobenzaldehyde-derived Schiff bases have demonstrated significant antimicrobial properties. For instance, Schiff bases synthesized from 3-nitrobenzaldehyde and ethanolamine have shown broad-spectrum activity against various bacterial and fungal strains. ajol.info The resulting metal complexes of these Schiff bases often exhibit enhanced antimicrobial activity compared to the free ligands, a principle that is actively being explored with this compound derivatives. ajol.inforsisinternational.org
In the realm of chemical sensing, the electron-deficient nature of the this compound core makes its derivatives excellent candidates for the development of chemosensors. researchgate.netnih.gov Schiff bases derived from this compound can act as selective fluorescent or colorimetric sensors for the detection of specific metal ions. The binding of a metal ion to the Schiff base ligand can induce changes in its electronic properties, leading to a detectable optical response. This "turn-on" or "turn-off" fluorescence is a key principle in the design of highly sensitive and selective sensors for environmental and biological monitoring. rsc.orgscispace.com While specific studies on this compound-based sensors are still emerging, the foundational chemistry of related nitro-functionalized Schiff bases suggests a promising future in this area. researchgate.net
Furthermore, the bifunctional nature of this compound makes it an ideal monomer for the synthesis of novel polymers and macrocycles. nih.govnih.gov The rigid aromatic structure combined with the reactive aldehyde groups allows for the construction of well-defined, porous, or macrocyclic architectures. These structures are of great interest for applications in gas storage, separation, and catalysis. The synthesis of macrocyclic compounds through multicomponent reactions involving dialdehydes like this compound is an area of active research, with the potential to create complex host-guest systems and molecular machines. nih.govcore.ac.uk
Research Findings on Functional Materials Derived from Nitro-Substituted Aromatic Aldehydes
While direct research on this compound is expanding, extensive studies on closely related nitro-substituted aromatic aldehydes provide a strong indication of its potential. The following table summarizes key findings from research on functional materials derived from analogous compounds, offering a predictive insight into the capabilities of this compound-based constructs.
| Precursor Compound | Derived Material | Functional Application | Key Findings & Performance Metrics |
| 3-Nitrobenzaldehyde | Schiff Base Metal Complexes (Co(II), Ni(II), Cu(II)) | Antimicrobial Activity | The copper(II) complex exhibited the largest zone of inhibition against Staphylococcus aureus. Metal complexes showed improved activity compared to the uncomplexed Schiff base ligand. ajol.info |
| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (Nitrovanillin) | Schiff Bases with Haloanilines | Fluorescence Properties | The synthesized Schiff bases exhibited fluorescence, with emission and excitation wavelengths influenced by the specific haloaniline used in the synthesis. researchgate.net |
| m-Nitroaniline and Benzaldehyde | Schiff Base Metal Complexes (Co(II), Ni(II)) | Antimicrobial Activity | The synthesized Schiff base and its metal complexes were found to be sensitive against tested bacterial and fungal isolates. The complexes generally showed better activity than the Schiff base alone. rsisinternational.orgisca.in |
| p-Nitrobenzaldehyde and m-Nitroaniline | Schiff Base | Synthesis and Characterization | A novel method for the synthesis of a di-nitro substituted Schiff base was developed and the compound was characterized using various spectroscopic techniques. ijtsrd.com |
These findings underscore the significant potential of the nitro-functional group in conjunction with the Schiff base linkage to create materials with potent biological and interesting photophysical properties. The data strongly suggests that this compound, with its two aldehyde groups, offers a pathway to even more complex and potentially more effective functional materials.
Coordination Chemistry and Ligand Design Leveraging 5 Nitroisophthalaldehyde Scaffolds
Rational Design and Synthesis of Polydentate Ligands from 5-Nitroisophthalaldehyde
The rational design of ligands is a cornerstone of modern coordination and medicinal chemistry, aiming to create molecules with specific functions by understanding and predicting their interactions with target ions or biological macromolecules. nih.govmit.edu this compound is an exemplary scaffold for this purpose. Its two aldehyde groups, positioned at the 1 and 3 positions of the benzene (B151609) ring, provide ideal reaction sites for the construction of polydentate ligands.
The primary synthetic route to creating polydentate ligands from this compound involves Schiff base condensation. This reaction typically occurs between the aldehyde groups and primary amines, such as those in diamines, triamines, or amino acids, to form imine (-C=N-) linkages. The geometry of the this compound precursor directs the resulting ligand to have a specific spatial arrangement of donor atoms, making it pre-organized for chelation.
The synthesis of the this compound precursor itself can be achieved through methods such as the nitration of isophthalaldehyde (B49619) using a mixture of nitric and sulfuric acids. researchgate.net Once obtained, it serves as a platform for a variety of polydentate ligands. For instance, reaction with hydrazine (B178648) or its derivatives can yield hydrazone-based ligands, which are known for their strong chelating abilities and have been explored for their biological activities and use in transition metal complexes. mdpi.comnih.gov The strategic choice of the amine-containing reactant allows for precise control over the denticity (the number of donor groups) and the nature of the coordination sphere in the final metal complex.
Table 1: Potential Polydentate Ligands Derived from this compound
| Reactant Type | Resulting Ligand Class | Potential Donor Atoms | Structural Feature |
|---|---|---|---|
| Ethylenediamine | Schiff Base (Salen-type) | N, N | Forms a tetradentate ligand capable of creating a square-planar coordination environment. |
| Diethylenetriamine | Schiff Base | N, N, N | Results in a pentadentate ligand, often wrapping around a metal ion. |
| o-Phenylenediamine | Schiff Base | N, N | Creates a more rigid ligand structure due to the aromatic backbone of the amine. |
| Hydrazine Hydrate | Hydrazone | N, N | Forms a basic dinucleating ligand capable of bridging two metal centers. |
Fabrication of Metal-Organic Frameworks and Supramolecular Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org These materials are of immense interest for applications in gas storage, separation, and catalysis due to their high porosity and tunable structures. nih.govnih.gov
While this compound itself can be used, it is often the carboxylate analogue, 5-nitroisophthalic acid (H2-5-nip), that serves as the linker in MOF and coordination polymer synthesis. This is because carboxylate groups form more robust and predictable coordination bonds with metal centers. Hydrothermal synthesis is a common method for preparing these materials. dergipark.org.tr
Research has demonstrated the successful synthesis of new one-dimensional (1D) coordination polymers using 5-nitroisophthalate (5-nip) as the organic linker. dergipark.org.tr Two such examples are:
[Mn(µ3-5-nip)(1-meim)2(H2O)]n (1)
{[Co(µ-5-nip)(1-meim)3]∙H2O}n (2)
In these structures, the 5-nip ligand exhibits different coordination modes. In the manganese complex (1), the 5-nip ligand coordinates to three different Mn(II) ions, acting as a bridge. In the cobalt complex (2), it coordinates to two Co(II) ions using both a monodentate and a bidentate chelating mode. dergipark.org.tr These 1D chains are further organized into two-dimensional (2D) and three-dimensional (3D) supramolecular architectures through non-covalent interactions, specifically hydrogen bonds and π-π stacking between the imidazole (B134444) rings of the co-ligands. dergipark.org.tr
Table 2: Properties of Coordination Polymers with 5-Nitroisophthalate
| Compound | Metal Ion | Ligand(s) | Dimensionality | Key Interactions |
|---|---|---|---|---|
| [Mn(µ3-5-nip)(1-meim)2(H2O)]n | Mn(II) | 5-nitroisophthalate, 1-methylimidazole | 1D chains forming 3D supramolecular network | Coordination bonds, Hydrogen bonds, π-π interactions dergipark.org.tr |
Elucidation of Metal Ion Cryptate Formation and Cascade Complexation
A primary goal in advanced ligand design is the creation of cryptands—three-dimensional, cage-like macrocyclic molecules that can completely encapsulate a guest species, typically a metal ion. The resulting complex is known as a cryptate. ulisboa.pt Cryptands are renowned for their high thermodynamic stability and remarkable selectivity for metal ions that fit snugly within their cavity. ulisboa.pt The dialdehyde (B1249045) structure of this compound makes it an excellent precursor for synthesizing Schiff base macrocycles that can act as cryptands. By reacting it with a tripodal triamine, for example, a three-dimensional cage can be formed in a single step.
Cascade complexation refers to a process where a ligand first complexes one or more metal ions, which in turn act as a template to direct the subsequent binding or reaction of other molecular components. Ligands derived from this compound can be designed to form dinuclear or polynuclear cryptates, where two or more metal ions are held in close proximity within the cage. This allows for the study of metal-metal interactions and the modeling of complex biological and catalytic systems.
Understanding the nature and magnitude of interactions between metal cations held within a cryptate is crucial for predicting the properties of the complex. These interactions can be elucidated through a combination of spectroscopic and computational methods.
Vibrational spectroscopies, such as Infrared (IR) and Raman, are powerful tools for probing the chemical bonds within a molecule. For instance, in heterometallic complexes containing the uranyl cation (UO₂²⁺), the formation of a cation-cation interaction between a uranyl oxo group and another metal like Ag⁺ can cause a measurable weakening of the U=O bond. rsc.org This weakening is observed as a redshift (a shift to lower frequency) in the U=O stretching vibrations in both Raman and IR spectra. rsc.org Similarly, luminescence spectroscopy can reveal changes in the electronic structure of a metal center due to interactions with a neighboring cation. rsc.org
Computational chemistry provides deeper, quantitative insight into these interactions. numberanalytics.com Methods like Density Functional Theory (DFT) can be used to calculate the geometry of the complex and the strength of the interactions. chemrevlett.com The Quantum Theory of Atoms in Molecules (QTAIM) is a particularly useful technique that analyzes the electron density distribution to identify and characterize chemical bonds and other interactions. rsc.org QTAIM can quantitatively differentiate between various non-covalent interactions and reveal how cation-cation interactions alter the electron density at the bond critical points within the complex. rsc.org
Table 3: Exemplary Analysis of Cation-Cation Interactions
| Analytical Technique | Observable Parameter | Interpretation |
|---|---|---|
| Raman/IR Spectroscopy | Redshift of vibrational frequency (e.g., ν(M=O)) | Weakening of the M=O bond due to interaction with a second cation. rsc.org |
| Luminescence Spectroscopy | Shift in emission energy | Alteration of the electronic energy levels of the emissive metal center. rsc.org |
| DFT Calculations | Interaction Energy | Quantitative measure of the stability gained from the cation-cation interaction. chemrevlett.com |
The study of synthetic polynuclear cryptates has significant implications for both bioinorganic chemistry and catalysis. Many metalloenzymes, which are essential for life, feature active sites containing two or more metal ions that work in concert to perform difficult chemical transformations. The precise arrangement of these metals is critical to their function. Dinuclear cryptates synthesized from this compound-derived ligands can serve as valuable models for these biological active sites. rsc.org By studying the fundamental cation-cation interactions and reactivity within these simpler, well-defined model systems, researchers can gain insight into the mechanisms of complex metalloenzymes.
In the field of catalysis, creating materials with multiple, cooperating catalytic centers is a major goal. The ability to hold two different metal ions (a heterometallic system) at a fixed distance within a cryptate cage opens the door to designing novel multicenter catalysts. One metal ion could bind and activate a substrate, while the adjacent metal facilitates a subsequent reaction step. This cooperative catalysis can lead to reaction rates and selectivities that are unattainable with single-site catalysts. The principles learned from discrete polynuclear complexes can be extended to the design of more complex catalytic materials like MOFs, where multiple metal nodes can work together. nih.gov
Catalytic Applications and Methodologies Based on 5 Nitroisophthalaldehyde Derivatives
Supramolecular Catalysis: Mimicking Enzymatic Efficiency with 5-Nitroisophthalaldehyde Analogues
The principles of supramolecular chemistry, which involve non-covalent interactions to assemble molecular components, offer a powerful strategy for developing catalysts that mimic the high efficiency and selectivity of natural enzymes. mdpi.comresearchgate.netrsc.org In this context, this compound serves as a valuable scaffold for constructing complex, catalytically active assemblies.
Rational Design of Catalytically Active Macromolecular Receptors
The rational design of catalysts that can be controlled by external stimuli is a significant goal in chemical research. nih.govnih.govrsc.orgrsc.org By incorporating this compound derivatives into larger molecular structures, scientists can create receptors with specific binding sites that recognize and transform target substrates. The nitro group of the this compound unit can play a crucial role in substrate recognition through electronic interactions, while the two aldehyde functionalities provide reactive sites for catalyst assembly or direct participation in the catalytic cycle. This design-led approach allows for the creation of enzyme-like catalysts with tailored properties. nih.gov
Metal-organic frameworks (MOFs) represent a class of crystalline materials where metal ions are linked by organic molecules. mdpi.commdpi.comnih.govscispace.com While specific research on MOFs constructed from this compound is not extensively detailed in the provided results, the general principles of MOF-based catalysis are relevant. The porous nature of MOFs allows them to encapsulate guest molecules and act as heterogeneous catalysts. mdpi.com By using functionalized linkers, such as derivatives of this compound, it is possible to introduce specific catalytic sites within the MOF structure, leading to enhanced reactivity and selectivity. mdpi.comscispace.com
Enantioselective Catalysis through this compound-Based Chiral Systems
Achieving enantioselectivity, the ability to produce one mirror-image form of a chiral molecule over the other, is a critical challenge in modern chemistry. nih.govrsc.orgnih.gov Chiral catalysts are essential for the synthesis of many pharmaceuticals and fine chemicals. Derivatives of this compound can be used to synthesize chiral ligands and catalysts for asymmetric transformations.
One common approach involves the synthesis of Schiff bases, which are formed by the reaction of an aldehyde with a primary amine. mdpi.comrsisinternational.orgnih.gov By reacting this compound with a chiral amine, a chiral Schiff base ligand is formed. These ligands can then be complexed with metal ions to create chiral catalysts. The steric and electronic properties of the nitro-substituted aromatic ring can influence the chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. While a study on nitrobenzaldehyde-derived Schiff bases for asymmetric cyclopropanation showed moderate activity and unsatisfactory enantioselectivity, the potential for these systems in other catalytic reactions remains an active area of investigation. mdpi.com
| Catalyst Type | Design Principle | Potential Application |
| Macromolecular Receptors | Incorporation of this compound into larger host molecules to create specific binding and reaction sites. | Mimicking enzymatic catalysis for specific substrate transformations. |
| Metal-Organic Frameworks | Use of this compound derivatives as organic linkers to introduce catalytic sites within a porous framework. | Heterogeneous catalysis with size and shape selectivity. |
| Chiral Schiff Base Complexes | Reaction of this compound with chiral amines to form ligands for asymmetric metal catalysis. | Enantioselective synthesis of valuable chiral molecules. |
Homogeneous and Heterogeneous Catalytic Systems for Organic Transformations
The versatility of this compound extends to its application in both homogeneous and heterogeneous catalysis, offering distinct advantages depending on the specific reaction and desired process conditions.
In homogeneous catalysis , derivatives of this compound can be functionalized to create soluble molecular catalysts. These catalysts often exhibit high activity and selectivity due to the well-defined nature of the active species. For instance, metal complexes with ligands derived from this compound can catalyze a variety of organic transformations in the solution phase.
For heterogeneous catalysis , which is often preferred for industrial applications due to the ease of catalyst separation and recycling, this compound derivatives can be immobilized on solid supports. This can be achieved by covalently grafting the catalyst onto materials like silica or by incorporating it into the structure of porous materials such as metal-organic frameworks (MOFs). mdpi.com The resulting solid catalysts can be used in continuous flow reactors, offering a more sustainable and economically viable approach to chemical production.
Green Chemistry Initiatives: Catalysis for Sustainable Feedstock Conversion
The principles of green chemistry advocate for the development of chemical processes that are environmentally benign and sustainable. Catalysis plays a central role in achieving these goals by enabling the use of renewable feedstocks and reducing waste generation. While direct applications of this compound in sustainable feedstock conversion were not found, the broader context of catalytic conversion of biomass is highly relevant. The development of robust and selective catalysts is crucial for transforming biomass-derived molecules into valuable chemicals and fuels.
Kinetic and Mechanistic Studies of Catalytic Pathways
Understanding the kinetics and mechanism of a catalytic reaction is fundamental to optimizing its performance. Such studies provide insights into the rate-determining steps, the nature of the active species, and the factors that influence selectivity. For catalytic systems involving this compound derivatives, a combination of experimental techniques and computational modeling can be employed to elucidate the reaction pathways.
Kinetic studies would involve monitoring the reaction progress under various conditions (e.g., temperature, pressure, reactant concentrations) to determine the rate law and activation parameters. Mechanistic investigations might employ spectroscopic methods (e.g., NMR, IR, UV-Vis) to identify reaction intermediates and computational chemistry to model the transition states and reaction profiles. This fundamental understanding is essential for the rational design of more efficient and selective catalysts based on the this compound scaffold.
Computational and Theoretical Investigations of 5 Nitroisophthalaldehyde and Its Reactivity
Quantum Chemical Analyses of 5-Nitroisophthalaldehyde Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic makeup of this compound, which dictates its stability, reactivity, and spectroscopic properties. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic ground state and orbital configurations.
Ab initio and Density Functional Theory (DFT) are two cornerstone approaches in quantum chemistry used to investigate the ground state properties of molecules like this compound. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. DFT, a computationally more efficient alternative, calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost.
For this compound, these calculations would typically be performed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. A study on the related compound, 5-bromo-2-hydroxybenzaldehyde, utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to achieve a detailed structural optimization. nih.gov Similar calculations for this compound would yield crucial data on its planarity and the orientation of its nitro and aldehyde functional groups.
Furthermore, DFT is employed to calculate electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map visually identifies the electron-rich and electron-deficient regions of the molecule, which are key to predicting sites for nucleophilic and electrophilic attack. For an aromatic nitro compound, the region around the nitro group is expected to be highly electron-deficient (electrophilic), while the oxygen atoms of the aldehyde groups would be electron-rich (nucleophilic). nih.govresearchgate.net
Illustrative DFT-Calculated Properties for Aromatic Aldehydes
| Property | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability (ionization potential) |
| LUMO Energy | ~ -3.0 eV | Indicates electron-accepting ability (electron affinity) |
| HOMO-LUMO Gap | ~ 4.0 eV | Relates to chemical reactivity and electronic transitions |
Note: This table contains representative data for similar aromatic aldehydes and serves as an illustration of typical computational outputs.
To enhance the accuracy of quantum chemical calculations, particularly for capturing electron correlation effects, advanced basis sets and post-Hartree-Fock methods are employed. While standard basis sets like 6-31G(d) are often sufficient for initial geometry optimizations, larger and more flexible basis sets, such as the aug-cc-pVTZ, provide a more accurate description of the electron distribution, especially for systems with diffuse electrons. znaturforsch.com
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, explicitly include electron correlation, which is neglected in the simpler Hartree-Fock approximation. znaturforsch.com These methods are computationally intensive but provide a "gold standard" for calculating energies and properties. For this compound, such high-level calculations would be critical for obtaining precise values for reaction barriers and non-covalent interaction energies, which are often poorly described by standard DFT functionals.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.
For this compound, MD simulations could be used to explore the rotational dynamics of the aldehyde and nitro groups, revealing the molecule's accessible conformations in different environments (e.g., in a solvent or within a crystal lattice). nih.govrsc.org By simulating the molecule in a solvent like water or an organic solvent, one can study the formation and dynamics of hydrogen bonds and other non-covalent interactions, which are crucial for understanding its solubility and behavior in solution. These simulations can reveal how solvent molecules arrange around the solute and influence its reactive sites. frontiersin.org
Theoretical Studies of Reaction Mechanisms and Transition States Involving this compound
Understanding how this compound participates in chemical reactions requires detailed theoretical studies of reaction pathways and the high-energy transition states that connect reactants to products.
The Unified Reaction Valley Approach (URVA) is a powerful tool for elucidating the intricate details of a chemical reaction mechanism. rsc.orgmdpi.com URVA analyzes the reaction pathway on the potential energy surface and focuses on the path's curvature. rsc.org Maxima in the curvature profile correspond to significant chemical events, such as the breaking and forming of bonds, charge transfer, and rehybridization. mdpi.com
For a reaction involving this compound, such as a nucleophilic addition to one of its aldehyde groups, URVA could provide a detailed timeline of the chemical transformation. It would pinpoint exactly where along the reaction coordinate the C-O double bond begins to weaken, a new bond with the nucleophile starts to form, and how the electronic structure of the nitro-aromatic system adjusts in response. rsc.orgmdpi.com This level of detail goes beyond simply identifying the transition state, offering a comprehensive understanding of the reaction dynamics. researchgate.net
To quantitatively assess the strength of chemical bonds within this compound and how they change during a reaction, the Local Vibrational Mode (LVM) theory is employed. readthedocs.iosmu.edu Unlike normal vibrational modes, which are often delocalized over the entire molecule, local vibrational modes are localized to a specific bond or internal coordinate. q-chem.com The force constant of a local stretching mode provides a direct, quantitative measure of the intrinsic strength of that particular chemical bond. readthedocs.iomqm2022.org
Applying LVM theory to this compound would allow for the precise quantification of the strengths of its C-C, C-H, C=O, C-N, and N-O bonds. smu.edu Furthermore, by calculating these local mode force constants at various points along a reaction pathway (as identified by URVA), one can directly monitor the weakening of reactant bonds and the strengthening of product bonds as the reaction progresses. researchgate.net This provides a clear and quantitative picture of the bond-breaking and bond-forming processes that define the chemical transformation. readthedocs.io
Integration of Machine Learning in the Discovery and Optimization of this compound Chemistry
The convergence of computational power and sophisticated algorithms has propelled machine learning (ML) into the forefront of chemical research, offering powerful tools to accelerate the discovery and optimization of complex molecules like this compound. By leveraging large datasets, ML models can identify intricate patterns in chemical structures and reactions, enabling predictions that guide experimental work with greater efficiency and precision. beilstein-journals.orgresearchgate.net This data-driven approach is particularly valuable for nitroaromatic compounds, a class to which this compound belongs, by providing insights into their reactivity, properties, and synthesis. nih.govnih.gov
Predicting Properties and Reactivity of Nitroaromatic Compounds
A key application of machine learning in chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. For nitroaromatic compounds, QSAR models have been successfully developed to predict various properties, including toxicity and mutagenicity. nih.govnih.govresearchgate.net
These models utilize molecular descriptors—numerical representations of a molecule's topological, geometrical, or electronic features—to train algorithms. nih.gov By analyzing these descriptors across a dataset of known nitroaromatic compounds, ML models can learn to predict the properties of new or untested molecules like this compound and its derivatives. For instance, studies have used techniques like Support Vector Regression (SVR) and ensemble models built from Multiple Linear Regression (MLR) to estimate the in vivo toxicity (LD50) of over 200 nitroaromatic compounds with a high degree of accuracy. nih.govresearchgate.net
The performance of these predictive models is rigorously validated using statistical methods to ensure their robustness and reliability. nih.govnih.gov The insights gained can guide the design of safer chemicals by identifying structural features associated with adverse effects.
Table 1: Machine Learning Models and Their Applications in Predicting Nitroaromatic Compound Properties This table is interactive. You can sort and filter the data.
| Machine Learning Model | Application | Molecular Descriptors Used | Key Findings | References |
|---|---|---|---|---|
| QSAR with Genetic Algorithm (GA) & Multiple Linear Regression (MLR) | Prediction of mutagenicity | DRAGON descriptors, Quantum chemistry descriptors | Identified specific molecular properties and substructures responsible for high mutagenicity. | nih.gov |
| Decision Trees (3D-QSAR) | Classification of carcinogenic activity | DFT-based descriptors (e.g., chemical potential, chemical hardness) | Models achieved over 90% accuracy in classifying carcinogenic activity of activated metabolites. | researchgate.net |
| Support Vector Regression (SVR) & Ensemble Models | Estimation of in vivo toxicity (LD50) | A large set of 4885 molecular descriptors was initially generated and then narrowed down. | Ensemble models showed improved predictive performance over single models, with high R² values for training and test sets. | nih.govresearchgate.net |
Optimization of Synthesis and Reaction Conditions
Beyond property prediction, machine learning is instrumental in optimizing the synthesis of organic compounds. beilstein-journals.org ML algorithms can navigate the complex, high-dimensional space of reaction parameters—such as temperature, solvent, catalyst, and reagents—to identify the optimal conditions for a desired outcome, maximizing yield and selectivity. beilstein-journals.org
Global ML models, trained on vast reaction databases like Reaxys, can provide initial guidance on general reaction conditions for novel transformations involving functional groups present in this compound. beilstein-journals.org For more specific optimizations, local models can be fine-tuned on a smaller, curated dataset for a particular reaction family. This approach has been shown to significantly reduce the number of experiments needed. beilstein-journals.org
For example, deep learning models have been developed to sequentially predict the most suitable catalysts, solvents, and reagents for a given reaction. beilstein-journals.org Furthermore, machine learning can be integrated with high-throughput experimentation (HTE) and autonomous robotic systems to create self-optimizing reactors that learn from each experiment in real-time, accelerating the discovery of optimal reaction conditions. beilstein-journals.org This synergy between AI and automation holds immense promise for the efficient synthesis of this compound derivatives. beilstein-journals.orgbionity.com
Accelerating Discovery through Retrosynthesis and Forward Prediction
Challenges and Future Directions
Despite the rapid advancements, several challenges remain in the application of machine learning to chemistry. The quality, quantity, and availability of reaction data are critical for training robust models. beilstein-journals.orgresearchgate.net Many ML models also suffer from a lack of interpretability, often being referred to as "black boxes," which can make it difficult for chemists to understand the underlying chemical reasoning behind a prediction. chemrxiv.org
Advanced Characterization Techniques for 5 Nitroisophthalaldehyde Research
High-Resolution Spectroscopic Characterization
Spectroscopic methods are fundamental in determining the chemical structure and electronic properties of 5-Nitroisophthalaldehyde. These techniques probe the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. uobasrah.edu.iqresearchgate.net The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide unambiguous evidence for the connectivity of atoms. researchgate.net
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aldehyde and aromatic protons. The aldehyde protons (-CHO) would appear significantly downfield (typically δ 10.0-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons would resonate in the aromatic region (δ 8.0-9.0 ppm). The specific positions and splitting patterns are dictated by the substitution pattern on the benzene (B151609) ring. The proton at the C2 position, situated between the two aldehyde groups, would likely appear as a singlet. The protons at C4 and C6, adjacent to the nitro group, would be chemically equivalent and appear as a doublet, coupled to the proton at C5 if it were present. However, in this symmetric molecule, the protons at C4 and C6 are adjacent to the nitro and aldehyde groups, and the proton at C2 is between two aldehyde groups, leading to a specific pattern.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. nih.govresearchgate.net The carbonyl carbons of the aldehyde groups are highly deshielded and would appear far downfield (δ 190-200 ppm). The carbon atom attached to the nitro group (C5) would also be significantly shifted, while the other aromatic carbons would resonate in the typical range of δ 120-150 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -CHO (C1, C3) | ~10.2 | Singlet (s) | N/A |
| Ar-H (C2) | ~8.8 | Singlet (s) | N/A | |
| Ar-H (C4, C6) | ~8.6 | Singlet (s) | N/A | |
| ¹³C | C=O (Aldehyde) | ~191 | - | - |
| C-NO₂ | ~150 | - | - | |
| C-CHO | ~138 | - | - | |
| Ar-C (C2) | ~135 | - | - | |
| Ar-C (C4, C6) | ~128 | - | - |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. libretexts.org Upon ionization, typically via electron impact (EI), the molecule forms a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (195.12 g/mol ).
The high-energy ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions. researchgate.netyoutube.comyoutube.com The analysis of these fragments provides a fingerprint that helps to confirm the molecular structure. For this compound, common fragmentation pathways would include:
Loss of a nitro group (-NO₂): A peak at m/z 149, corresponding to the [M - 46]⁺ ion.
Loss of a formyl radical (-CHO): A peak at m/z 166, corresponding to the [M - 29]⁺ ion.
Loss of carbon monoxide (-CO): Subsequent fragmentation of the [M - 29]⁺ ion could lead to a peak at m/z 138.
Loss of nitric oxide (-NO): A peak at m/z 165, corresponding to the [M - 30]⁺ ion. Aromatic nitro compounds often show this characteristic loss. youtube.com
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |
|---|---|---|---|
| 195 | [M]⁺˙ | [C₈H₅NO₄]⁺˙ | Molecular Ion |
| 166 | [M - CHO]⁺ | [C₇H₄NO₃]⁺ | Loss of a formyl radical |
| 165 | [M - NO]⁺ | [C₈H₅O₃]⁺ | Loss of nitric oxide |
| 149 | [M - NO₂]⁺ | [C₈H₅O₂]⁺ | Loss of a nitro group |
| 121 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Further fragmentation |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide information about the functional groups and conjugated π-electron systems within the this compound molecule.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). uobasrah.edu.iqchromatographyonline.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. Data from similar compounds, such as 5-chlorosalicylaldehyde and 2-nitrobenzaldehyde, can be used to predict the spectral features. nih.govnist.gov
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹.
N-O Stretch (Nitro group): Two distinct bands are characteristic of the nitro group: an asymmetric stretching band around 1520-1560 cm⁻¹ and a symmetric stretching band around 1340-1370 cm⁻¹.
C-H Stretch (Aromatic): Absorption bands typically appear above 3000 cm⁻¹.
C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the molecule. uni-muenchen.deresearchgate.net The spectrum is influenced by the presence of chromophores (the nitro group, aldehyde groups) and the aromatic ring. The conjugation of these groups affects the energy of the electronic transitions. Based on studies of nitrobenzaldehyde isomers, the UV-Vis spectrum of this compound in a solvent like acetonitrile is expected to show several absorption bands. uni-muenchen.desemanticscholar.org
n→π Transitions:* Weak absorptions around 350 nm are expected, arising from the promotion of a non-bonding electron (from the oxygen atoms of the nitro and aldehyde groups) to an anti-bonding π* orbital. uni-muenchen.deresearchgate.net
π→π Transitions:* More intense absorptions are expected at shorter wavelengths. A band of intermediate intensity around 300 nm can be attributed to π→π* transitions within the aromatic system, while a very strong absorption band around 250 nm likely corresponds to a π→π* transition involving charge transfer between the benzene ring and the electron-withdrawing nitro group. uni-muenchen.deresearchgate.net
Table 3: Key Spectroscopic Data (IR and UV-Vis) for this compound
| Technique | Expected Absorption | Functional Group / Transition |
|---|---|---|
| IR | ~1710 cm⁻¹ | C=O Stretch (Aldehyde) |
| ~1540 cm⁻¹ | Asymmetric N-O Stretch (Nitro) | |
| ~1350 cm⁻¹ | Symmetric N-O Stretch (Nitro) | |
| ~3100 cm⁻¹, ~2820 cm⁻¹ | C-H Stretch (Aromatic, Aldehyde) | |
| UV-Vis | ~350 nm | n→π* Transition |
| ~300 nm | π→π* Transition (Arene) | |
| ~250 nm | π→π* Transition (Charge Transfer) |
Chromatographic Methods for Purity Assessment and Molecular Weight Distribution
Chromatographic techniques are essential for separating components of a mixture, allowing for the purity assessment of this compound and the characterization of polymers synthesized from it.
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution of polymers. amazonaws.commalvernpanalytical.com While this compound is a monomer, GPC is crucial for characterizing polymers that could be synthesized using it as a building block. GPC separates polymer chains based on their hydrodynamic volume in solution. researchgate.net Larger molecules elute faster than smaller molecules. nih.gov
The analysis of a polymer derived from this compound would yield key parameters:
Number-average molecular weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.
Table 4: Hypothetical GPC Data for a Polymer from this compound
| Parameter | Description | Example Value |
|---|---|---|
| Mn (g/mol) | Number-Average Molecular Weight | 15,000 |
| Mw (g/mol) | Weight-Average Molecular Weight | 22,500 |
| PDI (Mw/Mn) | Polydispersity Index | 1.5 |
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of the this compound compound and to quantify any impurities. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. rsc.org
In a typical RP-HPLC setup, this compound would be dissolved in a suitable solvent and injected into the system. The separation occurs on a nonpolar stationary phase (e.g., C18-silica) with a polar mobile phase (e.g., a mixture of acetonitrile and water). sielc.com The compound and its impurities are separated based on their differing affinities for the stationary and mobile phases. A UV detector is typically used to monitor the column effluent, as the aromatic nitro and aldehyde groups absorb UV light strongly.
The resulting chromatogram shows peaks corresponding to each separated component. The purity of this compound is determined by the relative area of its peak compared to the total area of all peaks. Modern systems with diode-array detectors (DAD) can also perform peak purity analysis by comparing UV-Vis spectra across a single peak to detect co-eluting impurities. chromatographyonline.comsemanticscholar.org
Table 5: Illustrative HPLC Purity Analysis Results for this compound
| Peak No. | Retention Time (min) | Area (%) | Identity | Peak Purity |
|---|---|---|---|---|
| 1 | 2.54 | 0.15 | Impurity A | Pass |
| 2 | 4.78 | 99.75 | This compound | Pass |
| 3 | 5.91 | 0.10 | Impurity B | Pass |
X-ray Crystallography for Single-Crystal Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional atomic structure of crystalline materials. chemrxiv.org By directing X-rays at a single crystal, the ordered arrangement of atoms within the crystal lattice causes the X-rays to diffract into a unique pattern of spots. chemrxiv.org Analysis of this diffraction pattern allows for the calculation of an electron density map, from which the exact positions of atoms, bond lengths, and bond angles can be determined.
For this compound, obtaining a high-quality single crystal is the first and often most challenging step. Once a suitable crystal is grown, single-crystal X-ray diffraction (SCXRD) analysis would provide invaluable information. The resulting crystallographic data would reveal the planarity of the benzene ring, the orientation of the two aldehyde groups, and the nitro group relative to the ring. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern how the molecules pack in the solid state. This information is fundamental for understanding its physical properties and for computational modeling studies.
While a specific single-crystal X-ray structure for this compound is not available in the cited literature, the table below illustrates the typical crystallographic data that would be obtained from such an analysis.
| Parameter | Description | Example Data |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₈H₅NO₄ |
| Formula Weight | The mass of one mole of the compound. | 179.13 g/mol |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/n |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 7.3 Å, b = 8.4 Å, c = 11.7 Å, β = 95.2° |
| Volume (V) | The volume of the unit cell. | 710 ų |
| Z | The number of molecules per unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal. | 1.56 g/cm³ |
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles
Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov It is a primary method for evaluating the thermal stability of materials. nih.gov A TGA instrument consists of a sensitive balance, a furnace, and a purge gas system to control the environment (e.g., nitrogen or air). nih.gov The output, a thermogram, plots mass percentage against temperature, showing at which temperatures the material degrades.
No specific TGA data for this compound was found in the provided search results. However, a typical TGA experiment would yield the parameters shown in the illustrative table below.
| Parameter | Description | Representative Value |
|---|---|---|
| Onset Decomposition Temp (Tₒₙₛₑₜ) | The temperature at which significant mass loss begins. | ~250 °C |
| Peak Decomposition Temp (Tₘₐₓ) | The temperature at which the rate of mass loss is highest, determined from the derivative thermogravimetric (DTG) curve. | ~280 °C |
| Mass Loss (Step 1) | Percentage of mass lost in the first major degradation step, often corresponding to the loss of the nitro group. | ~25-30% |
| Final Residue | The percentage of mass remaining at the end of the analysis (e.g., at 800 °C). | <10% |
Porosity and Surface Area Characterization of this compound-Derived Porous Materials
This compound is a prime candidate for use as a building block in the synthesis of porous organic polymers (POPs), including Covalent Organic Frameworks (COFs). mdpi.com The two aldehyde groups can undergo condensation reactions with multitopic amines or hydrazides to form crystalline, porous networks with high thermal and chemical stability. mdpi.comberkeley.edu The nitro group can be retained as a functional moiety on the pore walls, potentially enhancing selectivity in applications like gas sorption, or it can be chemically modified after the framework is synthesized. oup.com
The characterization of these resulting porous materials is essential to confirm their structure and function. The key parameters are specific surface area, pore volume, and pore size distribution, which are typically determined by gas sorption analysis. Nitrogen adsorption-desorption isotherms measured at 77 K are the standard method.
The Brunauer-Emmett-Teller (BET) method is applied to the nitrogen isotherm data to calculate the specific surface area of the material. The shape of the isotherm provides qualitative information about the pore structure (microporous, mesoporous, or macroporous). The total pore volume is determined from the amount of gas adsorbed at a relative pressure close to saturation. The pore size distribution can be calculated from the isotherm data using theoretical models like Non-Local Density Functional Theory (NLDFT).
While no porous materials explicitly synthesized from this compound are detailed in the search results, analogous COFs synthesized from other aromatic dialdehydes exhibit high surface areas. For instance, imine-linked COFs can achieve BET surface areas ranging from several hundred to over a thousand m²/g. berkeley.edu The table below presents typical porosity and surface area data for a representative aromatic aldehyde-based porous organic polymer.
| Parameter | Method | Typical Value Range |
|---|---|---|
| BET Surface Area (Sₐ) | N₂ Adsorption at 77 K | 400 - 1500 m²/g |
| Langmuir Surface Area | N₂ Adsorption at 77 K | 600 - 2000 m²/g |
| Pore Volume | N₂ Adsorption at p/p₀ ≈ 0.99 | 0.5 - 1.5 cm³/g |
| Micropore Volume | t-Plot or NLDFT | 0.2 - 0.7 cm³/g |
| Pore Size | NLDFT Calculation | 1.2 - 4.0 nm |
The successful synthesis and characterization of such porous materials derived from this compound would open avenues for their use in gas storage, separation, and catalysis, leveraging both the porous structure and the chemical functionality of the nitro group. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Nitroisophthalaldehyde, and what key parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves nitration of isophthalaldehyde derivatives under controlled conditions. Key parameters include reaction temperature (optimized between 0–5°C to avoid side reactions), stoichiometry of nitric acid/sulfuric acid mixtures, and purification via recrystallization using ethanol/water solvents. Document reaction times and intermediate characterization (e.g., TLC monitoring) to ensure reproducibility . Yield improvements often require inert atmospheres to prevent aldehyde oxidation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use ¹H/¹³C NMR to confirm aldehyde proton signals (δ 9.8–10.2 ppm) and nitro group effects on aromatic protons. IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and aldehyde (~2850 cm⁻¹, C=O stretch ~1720 cm⁻¹) functional groups. Mass spectrometry (EI-MS) verifies molecular ion peaks (M⁺ at m/z 193) and fragmentation patterns. Cross-reference data with computational predictions (e.g., DFT) to resolve ambiguities .
Q. How should researchers assess the stability of this compound under various storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples in dark/light, humid/dry environments, and varying temperatures (4°C to 40°C). Monitor degradation via HPLC every 7–14 days, tracking aldehyde oxidation to carboxylic acids or nitro group reduction. Use argon-purged vials for long-term storage to minimize air exposure .
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?
- Methodological Answer : Report exact reagent grades (e.g., ≥99% purity), solvent drying methods, and equipment specifications (e.g., reflux condenser type). Include step-by-step procedural details in the main manuscript for key steps and relegate repetitive syntheses to supplementary materials. Validate purity using melting point consistency and chromatographic retention times .
Q. How can researchers validate the purity of this compound using chromatographic methods?
- Methodological Answer : Employ HPLC with a C18 column and UV detection (λ = 254 nm). Use a gradient elution (acetonitrile/water with 0.1% formic acid) to separate impurities. Compare retention times against a certified reference standard. For TLC , use silica gel plates and visualize with KMnO₄ staining to confirm single spots .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electrophilic aromatic substitution sites and nitro group electronic effects. Compare frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic regions. Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Replicate experiments under identical conditions (solvent, concentration, instrument calibration). Use high-field NMR (≥500 MHz) and deuterated solvents to minimize signal splitting artifacts. Cross-check with X-ray crystallography for unambiguous structural confirmation. Publish raw spectral data in supplementary materials for peer validation .
Q. What experimental designs are effective in studying the electronic effects of the nitro group on aldehyde reactivity?
- Methodological Answer : Design comparative studies with nitro-free isophthalaldehyde analogs. Use Hammett plots to correlate substituent σ values with reaction rates (e.g., nucleophilic addition kinetics). Employ cyclic voltammetry to measure redox potentials and quantify nitro group electron-withdrawing effects .
Q. How do solvent polarity and temperature impact the kinetics of this compound in nucleophilic additions?
- Methodological Answer : Conduct kinetic experiments in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents at 25°C, 40°C, and 60°C. Monitor aldehyde consumption via in situ IR or HPLC. Calculate activation parameters (ΔH‡, ΔS‡) using the Eyring equation. Control moisture levels to avoid side reactions .
Q. What advanced statistical approaches analyze variability in synthetic yield across different laboratories?
- Methodological Answer : Use multivariate analysis (e.g., PCA) to identify critical factors (e.g., stirring rate, cooling time) contributing to yield discrepancies. Collaborate via interlaboratory studies, sharing raw data in standardized formats. Apply ANOVA to quantify variance components (within-lab vs. between-lab variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
